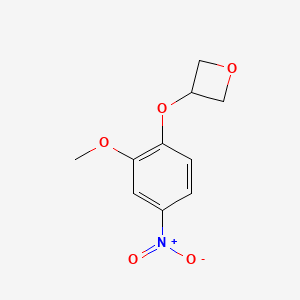![molecular formula C7H6N4O2 B1396327 3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1306738-89-5](/img/structure/B1396327.png)
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Übersicht
Beschreibung
“3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a heterocyclic organic compound . It is a unique compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds like “this compound” has been a subject of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,2,4-triazole ring substituted with an amino group .
Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .
Wissenschaftliche Forschungsanwendungen
Synthesis of Amide Derivatives
A study by Gandikota et al. (2017) demonstrates a facile synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, highlighting its importance in bio-medicinal chemistry due to its good structure-activity relationship. These derivatives exhibit a wide range of biological activities including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and antioxidant activities. Their effectiveness against various micro-organisms like Staphylococcus aureus and Escherichia coli underlines their potential in treating diseases such as schistosomiasis and in addressing glutamate dysfunction related neurological and psychiatric disorders (Gandikota, Bolla, Viswanath, & Bethi, 2017).
Antibacterial Activity
The work by Xiao et al. (2014) on the synthesis and antibacterial activity evaluation of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives showcases the compound's utility in developing new antibacterial agents. This research revealed that specific derivatives exhibited promising activity against Escherichia coli and Pseudomonas aeruginosa, underscoring the potential of these compounds in antimicrobial therapy (Xiao, Li, Guo, Hu, Chai, & He, 2014).
Antimicrobial Activity and X-ray Crystallography
Research by Ruisi et al. (2010) on Triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrates the synthesis and characterization of these compounds, which showed in vitro activity against Gram-positive bacteria. This study provides valuable insights into the structural chemistry of these compounds and their potential as antimicrobial agents (Ruisi, Canfora, Bruno, Rotondo, Mastropietro, Debbia, Girasolo, & Megna, 2010).
Microwave-Assisted Synthesis Protocol
Ibrahim et al. (2020) developed a versatile and convergent approach for the synthesis of functionalized mono- and bis-[1,2,4]triazolo[1,5-a]pyridines using microwave irradiation. This metal-free C–N bond construction method showcases the efficiency and environmental friendliness of synthesizing these derivatives, highlighting their significance in the rapid design of triazolopyridine frameworks (Ibrahim, Behbehani, & Arafa, 2020).
Oxidative Cyclization for Pharmaceutical Applications
El-Kurdi et al. (2021) highlight the synthesis of triazolopyridines through oxidative cyclization using N-Chlorosuccinimide (NCS), indicating their significant pharmaceutical applications. This study exemplifies the utility of triazolopyridines in drug development, emphasizing their biological activity and potential in creating new pharmaceuticals (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazole-containing compounds have been found to exhibit a wide range of potential pharmaceutical activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Some triazole-based drugs are known to have poor solubility in water and other medicinal solvents, which can lead to negligible bioaccessibility .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
The solubility of triazole-based drugs can be influenced by the solvent environment .
Biochemische Analyse
Biochemical Properties
3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . The interaction with this enzyme is competitive, inhibiting its activity and thereby affecting the production of histidine. Additionally, this compound can interact with other biomolecules through hydrogen bonding and dipole interactions, which are essential for its biological activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . The compound’s impact on cell signaling pathways includes the modulation of kinase activities, which are critical for various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s binding interactions often involve hydrogen bonds and van der Waals forces, which stabilize the complex formed with the target biomolecule . Additionally, it can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound affects metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . It also influences metabolite levels, which can have downstream effects on cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization allows it to interact with target biomolecules in the appropriate cellular context, enhancing its efficacy and specificity .
Eigenschaften
IUPAC Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H2,8,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFBZFHVWCARRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)
![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396246.png)
![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)


![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)
![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)



![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)


